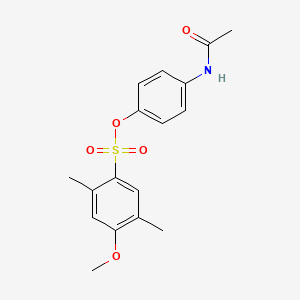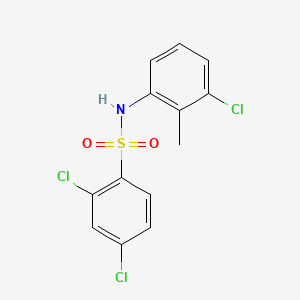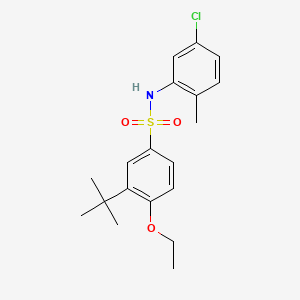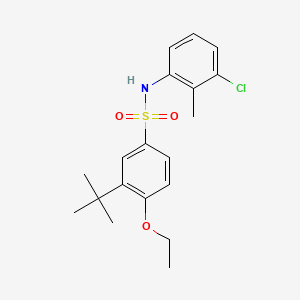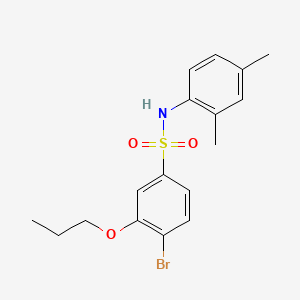
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide, also known as BDPB, is a sulfonamide compound that has been extensively studied for its pharmacological properties. BDPB is a potent antagonist of the P2X7 receptor, which is involved in the regulation of immune responses and inflammation.
Wirkmechanismus
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide acts as a competitive antagonist of the P2X7 receptor, binding to the ATP binding site and preventing the activation of the receptor. P2X7 receptors are ion channels that are activated by the binding of ATP, leading to the influx of calcium and the release of pro-inflammatory cytokines and chemokines. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide blocks the activation of P2X7 receptors, leading to a decrease in the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been shown to have anti-inflammatory effects in various models of inflammation, including sepsis, arthritis, and neuroinflammation. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has also been shown to modulate synaptic transmission and plasticity in the central nervous system, suggesting that it may have potential therapeutic applications in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a potent and selective antagonist of the P2X7 receptor, making it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in experimental design.
Zukünftige Richtungen
For research include the development of novel 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide derivatives with improved pharmacological properties, the identification of new targets for 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide, and the investigation of its potential as a therapeutic agent in animal models and human clinical trials.
Synthesemethoden
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with 2,4-dimethylphenylamine, followed by reduction and sulfonation. The final product is obtained after purification using column chromatography. The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been optimized to improve yield and purity, and several modifications have been proposed to simplify the process.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been used extensively in scientific research to study the role of P2X7 receptors in various physiological and pathological conditions. P2X7 receptors are expressed in immune cells, including macrophages and microglia, and play a critical role in the regulation of inflammatory responses. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activation of P2X7 receptors, leading to a decrease in the release of pro-inflammatory cytokines and chemokines. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has also been used to study the role of P2X7 receptors in the central nervous system, where it has been shown to modulate synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-9-22-17-11-14(6-7-15(17)18)23(20,21)19-16-8-5-12(2)10-13(16)3/h5-8,10-11,19H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGKOOSEALUTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)




